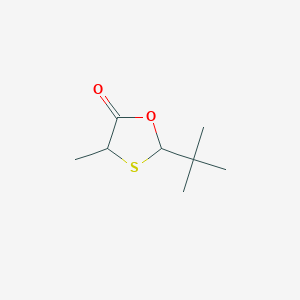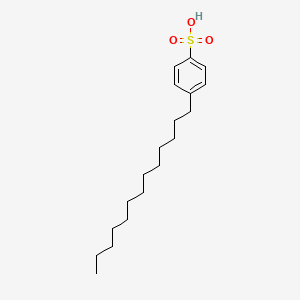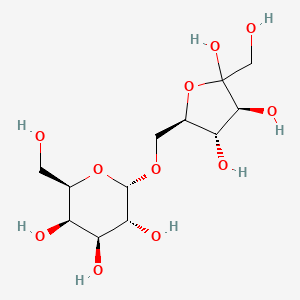![molecular formula C15H18FNOS B14161724 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 578755-72-3](/img/structure/B14161724.png)
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a fluorophenyl group and a thia-azaspiro structure makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of cyclic ketones, amines, and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in toluene . The reaction proceeds under reflux conditions, and the product is obtained in high yields (up to 97%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts used in the laboratory synthesis can be adapted for industrial use, ensuring the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the fluorophenyl ring.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Medicine: Explored for its potential use in drug development, particularly for its anti-ulcer activity.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-ulcer activity is attributed to its ability to inhibit the secretion of gastric acid and protect the gastric mucosa .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Similar spirocyclic structure with different substituents.
8-[4,4-bis(p-Fluorophenyl)butyl]-1-phenyl-1,3,8-triazino[4.5]decan-4-one: Another spiro compound with a different core structure.
Uniqueness
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of a fluorophenyl group and a thia-azaspiro structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
578755-72-3 |
|---|---|
Formule moléculaire |
C15H18FNOS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H18FNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Clé InChI |
WVLQKBOAWPOSCC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F |
Solubilité |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


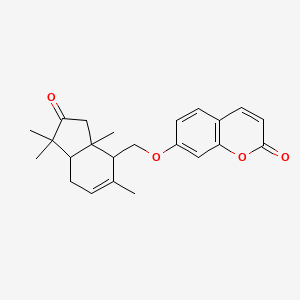
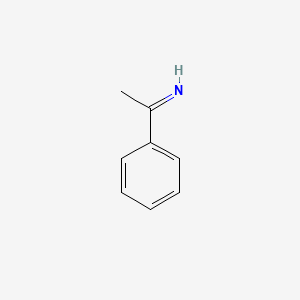
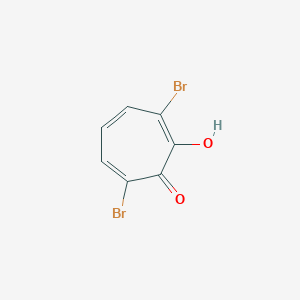
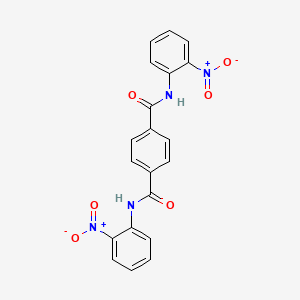
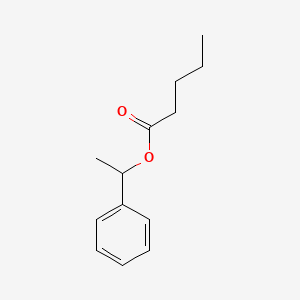

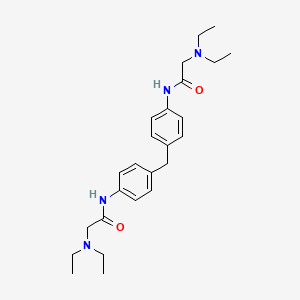
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
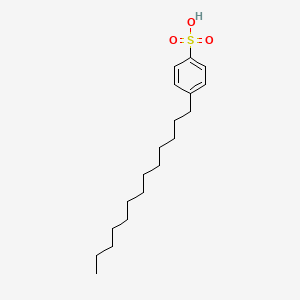
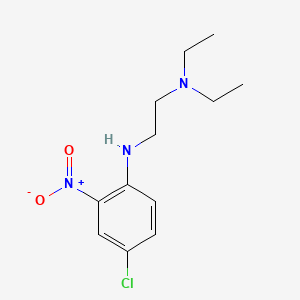
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
